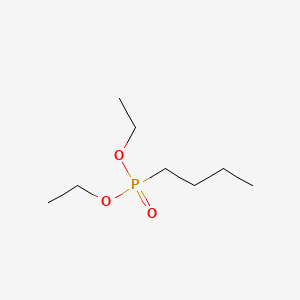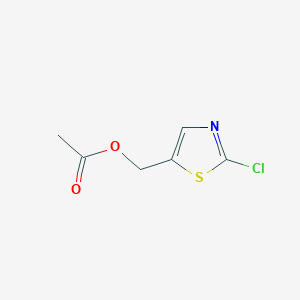
1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, the synthesis of a compound with a dichlorobenzyl group attached to a pyridinecarboxylate is described, which suggests that the compound of interest may also exhibit biological activity, such as antifungal properties .
Synthesis Analysis
The synthesis of related compounds involves alkylation reactions, where a pyridinecarboxylate is alkylated with a chlorinated toluene derivative . This suggests that the synthesis of 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid might also involve a similar alkylation step, using an appropriate 2,4-dichlorotoluene derivative as the alkylating agent.
Molecular Structure Analysis
Chemical Reactions Analysis
The papers describe various chemical reactions that related compounds can undergo, such as saponification, alkylation, reduction, and dehydrogenation . These reactions are indicative of the functional groups present in these molecules, such as esters, aldehydes, and alcohols, and suggest that 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid could also undergo similar transformations depending on its functional groups.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid, they do provide insights into the properties of structurally related compounds. For example, the presence of dichlorobenzyl groups can increase the compound's resistance to metabolic degradation and enhance its lipophilicity, potentially affecting its solubility and absorption profile . The pyridine ring is a common motif in many biologically active compounds and can engage in various non-covalent interactions, which could be relevant for the compound's binding to biological targets.
Aplicaciones Científicas De Investigación
Hypoglycemic Agent
- 1,2-Dihydro-2-oxo-3-pyridinecarboxylic acids have been identified as hypoglycemic agents, notably without the undesirable mechanisms associated with nicotinic acid. They have been synthesized through a series of chemical reactions, with various substituents primarily at the 6-position showing differing levels of hypoglycemic potency (Youngdale & Oglia, 1985).
Antibacterial Agents
- Pyridonecarboxylic acids are synthesized as antibacterial agents. Certain compounds in this category, such as 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showed higher antibacterial activity than some existing antibiotics, indicating their potential in this field (Egawa et al., 1984).
Hydrogen Bonding Studies
- Hydrogen bonding in derivatives like 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid was studied, revealing strong intramolecular hydrogen bonding in certain compounds. This research is crucial for understanding the chemical properties and potential applications of these substances (Dobbin et al., 1993).
Synthesis of Quinolone-Type Compounds
- New derivatives of 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid have been synthesized, particularly in the benzo[b]thiophene series. These compounds hold potential in various chemical and pharmaceutical applications (Février et al., 1993).
Antifungal Activity
- A compound, methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate , showed significant antifungal activity against a spectrum of pathogenic yeast species, suggesting its use in antifungal treatments (Schwan et al., 1979).
Metal Complexes
- The study of metal complexes containing derivatives like 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene can provide insights into the structural characteristics and potential applications of these complexes in various fields (Sousa et al., 2001).
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-9-4-3-8(11(15)6-9)7-16-5-1-2-10(12(16)17)13(18)19/h1-6H,7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTQCTRTEYLKKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377466 |
Source


|
| Record name | 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |
CAS RN |
338977-51-8 |
Source


|
| Record name | 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol](/img/structure/B1303805.png)
![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)


